

Toxicological Profile of Omeprazole Sulfone Impurity: An In-depth Technical Guide

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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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Introduction

Omeprazole, a widely used proton pump inhibitor, undergoes metabolism in the body to form several metabolites. One of the primary metabolites is **Omeprazole sulfone**, formed through the sulfoxidation of omeprazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[1][2]} As an impurity in omeprazole drug products, the toxicological profile of **omeprazole sulfone** is of significant interest to ensure patient safety and meet regulatory standards. This technical guide provides a comprehensive overview of the available toxicological data for **Omeprazole sulfone**, including its genotoxicity, repeated-dose toxicity, and metabolic pathways.

Regulatory Classification

Based on in silico predictions and the toxicological data of the parent compound, omeprazole, **Omeprazole sulfone** is classified as a Class 4 impurity under the ICH M7 guideline.^[3] This classification indicates that it is a structural alert-containing impurity that is also a metabolite of the drug substance and has been found to be non-mutagenic.

Data Presentation

Table 1: Genotoxicity Profile of Omeprazole and its Sulfone Impurity

Test	Substance	Species/Strain	Dose/Concentration	Results	Citation
In silico (QSAR)	Omeprazole sulfone	-	-	Non-mutagenic	[3]
Ames Test	Omeprazole	S. typhimurium	Not specified	Negative	[4][5]
In vitro Chromosome Aberration	Omeprazole	Human lymphocytes	Not specified	Genotoxic	[4]
In vivo Micronucleus Assay	Omeprazole	Mouse	Not specified	Genotoxic in one of two studies	[4]
In vivo Mouse Bone Marrow Chromosomal Aberration	Omeprazole	Mouse	Not specified	Genotoxic	[4]
In vivo Rat Liver DNA Damage Assay	Omeprazole	Rat	Not specified	Negative	[4]

Table 2: Repeated-Dose Toxicity of a Product Containing Omeprazole Sulfone

Study Duration	Species	Route of Administration	Doses	Key Findings	NOAEL	Citation
14 days	Sprague-Dawley Rats	Not specified	Not specified	No mortality, clinical signs, or adverse effects on hematological, biochemical, or histopathological parameters were observed in a study with a product containing both Omeprazole sulfone and Omeprazole-N-oxide.	Not explicitly stated, but no adverse effects were observed.	[3][6]

Experimental Protocols

In Silico Mutagenicity Prediction

The mutagenic potential of **Omeprazole sulfone** was evaluated using multiple Quantitative Structure-Activity Relationship (QSAR) platforms. These computational models analyze the

chemical structure of the compound to predict its likelihood of causing mutations. **Omeprazole sulfone** was consistently predicted to be non-mutagenic across these platforms.[3]

Ames Test (Bacterial Reverse Mutation Assay)

While a specific Ames test protocol for **Omeprazole sulfone** is not detailed in the available literature, the parent compound, Omeprazole, has been tested and found to be negative.[4][5]

A general Ames test protocol involves:

- **Strains:** Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis gene are used.
- **Exposure:** The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
- **Incubation:** The treated bacteria are plated on a histidine-deficient medium.
- **Evaluation:** The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

14-Day Repeated-Dose Toxicity Study in Rats

A study was conducted on Sprague-Dawley rats with a drug product containing both **Omeprazole sulfone** and another impurity, Omeprazole-N-oxide. The general protocol for such a study typically includes:

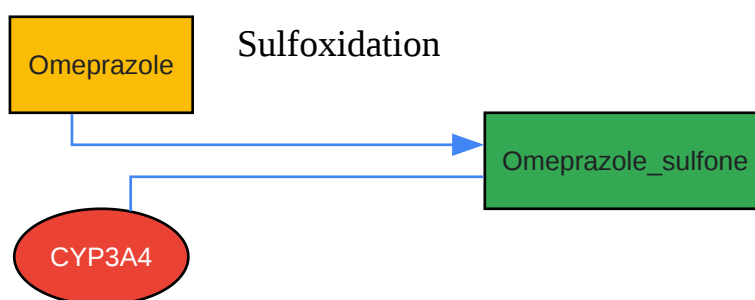
- **Animals:** Male and female rats are divided into control and treatment groups.
- **Dosing:** The test substance is administered daily for 14 days at multiple dose levels. A control group receives the vehicle only.
- **Observations:** Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
- **Terminal Procedures:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross and microscopic pathological changes.

In the study involving the omeprazole product with impurities, no adverse effects were reported. [3][6]

Mandatory Visualization

Metabolic Pathway of Omeprazole to Omeprazole Sulfone

The primary metabolic pathway for the formation of **Omeprazole sulfone** from Omeprazole is through sulfoxidation, which is mainly catalyzed by the CYP3A4 enzyme in the liver.

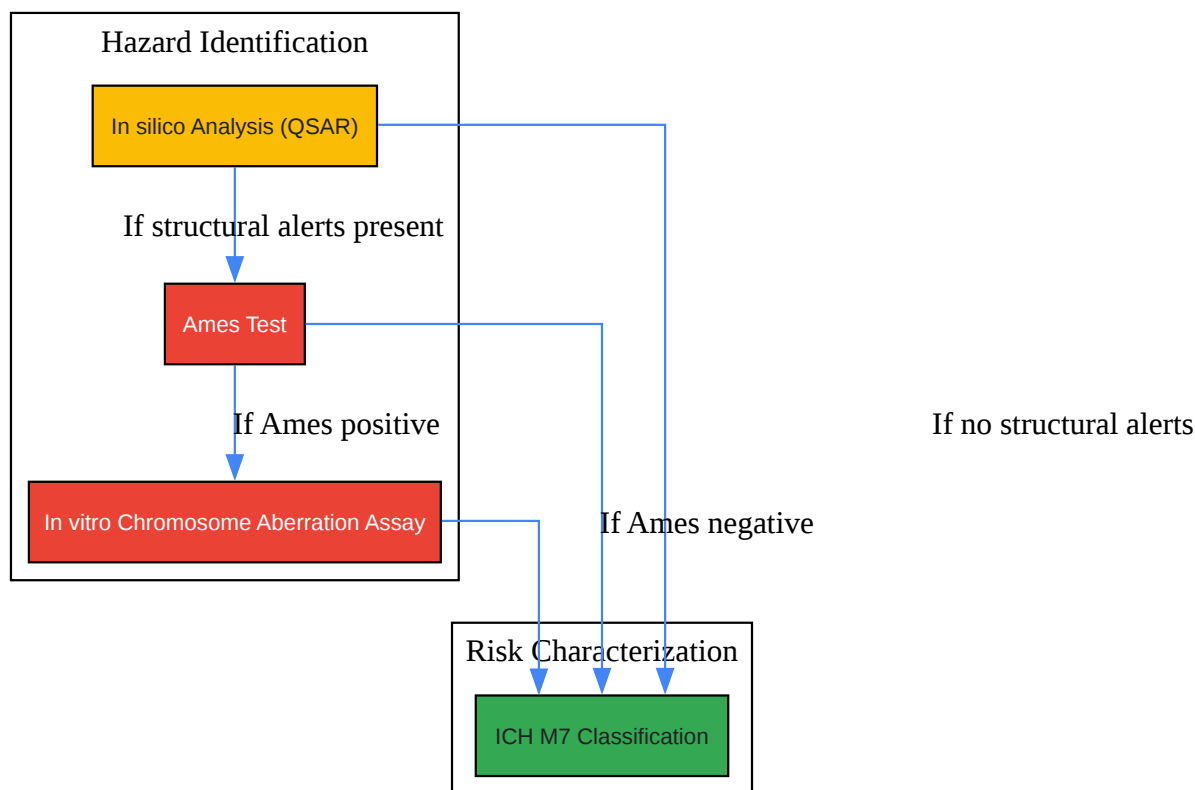


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Caption: Formation of **Omeprazole sulfone** from Omeprazole via CYP3A4-mediated sulfoxidation.

General Workflow for In Vitro Genotoxicity Assessment

This diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity, starting with in silico analysis and progressing to in vitro tests like the Ames assay.



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Caption: A generalized workflow for the in vitro genotoxicity assessment of impurities.

Conclusion

The available toxicological data indicates that **Omeprazole sulfone**, a major metabolite of omeprazole, is a non-mutagenic impurity. Its classification as a Class 4 impurity under ICH M7 guidelines is supported by in silico predictions and the negative Ames test results for the parent compound. A 14-day repeated-dose toxicity study in rats with a product containing **Omeprazole sulfone** did not reveal any adverse effects. While specific studies on the reproductive and carcinogenic potential of **Omeprazole sulfone** are not readily available, the extensive data on the parent drug, omeprazole, provides a basis for its safety assessment. Continuous monitoring and control of this impurity in omeprazole pharmaceutical products are warranted to ensure patient safety.

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